

Standard operating procedure for antimicrobial susceptibility testing of Levofloxacin.

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Compound of Interest

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Standard Operating Procedure for Antimicrobial Susceptibility Testing of Levofloxacin

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate determination of bacterial susceptibility to levofloxacin is crucial for effective clinical treatment and for monitoring the emergence of resistance. This document provides detailed standard operating procedures for performing antimicrobial susceptibility testing (AST) of levofloxacin using established methods such as disk diffusion, broth microdilution, and gradient diffusion. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Principles of Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is a laboratory procedure performed to determine which antimicrobial regimen is most likely to be effective for an individual patient. The most common

methods include:

- **Disk Diffusion (Kirby-Bauer Method):** A qualitative method where paper disks impregnated with a specific concentration of an antibiotic are placed on an agar plate inoculated with the test organism. The diameter of the zone of growth inhibition around the disk is measured and correlated with susceptibility.
- **Broth Dilution:** A quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
- **Gradient Diffusion (e.g., Etest):** A quantitative method that utilizes a predefined, stable gradient of antibiotic concentrations on a plastic strip to determine the MIC.

Data Presentation: Interpretive Criteria for Levofloxacin

The interpretation of susceptibility testing results is based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints correlate the MIC value or zone diameter with the likely therapeutic outcome. It is important to note that these breakpoints can be revised based on new clinical and microbiological data. For instance, in 2019, the CLSI revised and lowered the levofloxacin MIC breakpoints for Enterobacterales.^{[1][2]}

Table 1: CLSI Interpretive Criteria for Levofloxacin (5 µg disk)

Organism Group	Disk Diffusion Zone Diameter (mm)	Broth Dilution MIC (µg/mL)
S (Susceptible)	I (Intermediate)	
Enterobacterales (2019)	≥17	14-16
Pseudomonas aeruginosa	≥17	14-16
Staphylococcus aureus	≥16	13-15
Enterococcus spp.	≥16	13-15
Haemophilus influenzae	≥17	-
Streptococcus pneumoniae	≥17	14-16

Table 2: EUCAST Interpretive Criteria for Levofloxacin (5 µg disk)

Organism Group	Disk Diffusion Zone Diameter (mm)	Broth Dilution MIC (µg/mL)
S (Susceptible)	R (Resistant)	
Enterobacterales	≥17	<17
Pseudomonas aeruginosa	≥17	<17
Staphylococcus aureus	≥22	<22
Enterococcus spp.	-	-
Haemophilus influenzae	≥20	<20
Streptococcus pneumoniae	≥20	<20

Note: EUCAST categorizes results into Susceptible (S), Intermediate (I), and Resistant (R). For simplicity in this table, the "Intermediate" category is often addressed in specific EUCAST guidance documents.

Experimental Protocols

The following are detailed protocols for the primary methods of levofloxacin susceptibility testing. Adherence to these standardized procedures is critical for accurate and reproducible results.[\[3\]](#)

Disk Diffusion (Kirby-Bauer) Method

This method is widely used for routine antimicrobial susceptibility testing due to its simplicity and convenience.[\[4\]](#)[\[5\]](#)

Materials:

- Levofloxacin antimicrobial susceptibility test disks (5 µg)
- Mueller-Hinton Agar (MHA) plates
- Sterile 0.85% saline or sterile broth
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Bacterial culture (18-24 hours old)
- Incubator (35°C ± 2°C)
- Calipers or a ruler for measuring zone diameters

Procedure:

- Inoculum Preparation:
 - Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
 - Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
 - Vortex the suspension to ensure it is homogenous.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of $1-2 \times 10^8$ CFU/mL.[\[4\]](#)

- Inoculation of Agar Plate:
 - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
 - Rotate the swab against the side of the tube to remove excess fluid.
 - Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.
 - Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
- Application of Levofloxacin Disks:
 - Aseptically apply a 5 µg levofloxacin disk to the surface of the inoculated MHA plate.
 - Gently press the disk down with sterile forceps to ensure complete contact with the agar.
 - If testing multiple antibiotics, ensure disks are placed at least 24 mm apart.[\[4\]](#)
- Incubation:
 - Invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Interpretation of Results:
 - After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
 - Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the values in the appropriate interpretive chart (Table 1 or 2).

Broth Microdilution Method (MIC Determination)

This quantitative method determines the minimum inhibitory concentration (MIC) of levofloxacin.

Materials:

- Levofloxacin powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum prepared as described for the disk diffusion method
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

- Preparation of Levofloxacin Dilutions:
 - Prepare a stock solution of levofloxacin.
 - Perform serial two-fold dilutions of levofloxacin in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.008 to 128 $\mu\text{g/mL}$).
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculation:
 - Dilute the standardized bacterial suspension (0.5 McFarland) in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Incubation:
 - Incubate the microtiter plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Interpretation of Results:
 - After incubation, visually inspect the wells for bacterial growth (turbidity).
 - The MIC is the lowest concentration of levofloxacin that completely inhibits visible growth.
 - Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the breakpoints in Table 1 or 2.

Gradient Diffusion Method (Etest)

This method provides a quantitative MIC value and is a convenient alternative to broth dilution.

Materials:

- Levofloxacin gradient diffusion strips (e.g., Etest)
- Mueller-Hinton Agar (MHA) plates
- Bacterial inoculum prepared as described for the disk diffusion method
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

- Inoculation:
 - Inoculate an MHA plate with the standardized bacterial suspension as described for the disk diffusion method.
- Application of Gradient Strip:
 - Aseptically apply the levofloxacin gradient strip to the agar surface.
- Incubation:
 - Invert the plate and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours.
- Interpretation of Results:
 - After incubation, an elliptical zone of inhibition will be visible.
 - Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
 - Interpret the MIC value according to the breakpoints in Table 1 or 2.

Quality Control

Routine quality control (QC) is essential to ensure the accuracy and precision of AST results. This involves testing reference strains with known susceptibility profiles.

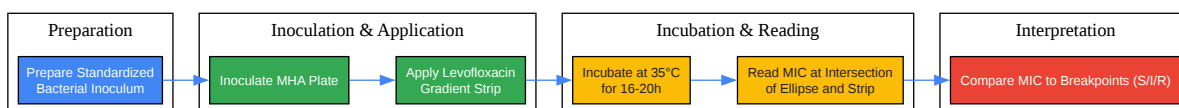
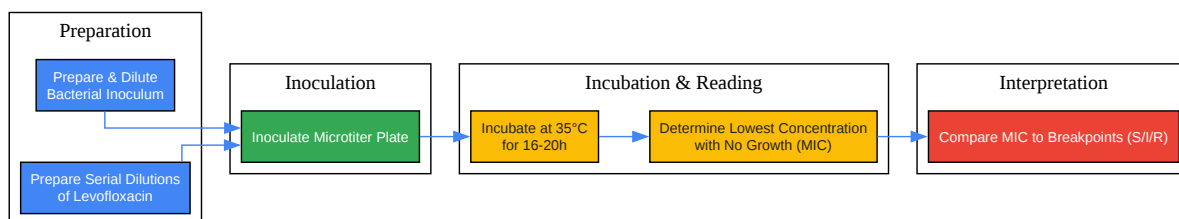
Table 3: Quality Control Strains and Expected Ranges for Levofloxacin AST

Quality Control Strain	Disk Diffusion (5 µg disk) Zone Diameter (mm)	Broth Microdilution MIC (µg/mL)
Escherichia coli ATCC® 25922	29 - 37[6]	0.008 - 0.06
Pseudomonas aeruginosa ATCC® 27853	19 - 26[6]	0.5 - 2[6]
Staphylococcus aureus ATCC® 25923	25 - 30	-
Staphylococcus aureus ATCC® 29213	-	0.06 - 0.25[6]
Enterococcus faecalis ATCC® 29212	-	0.25 - 2[6]

QC testing should be performed daily or each time a new batch of reagents is used. If QC results fall outside the acceptable ranges, patient results should not be reported, and the testing procedure must be investigated.

Visualizations

The following diagrams illustrate the workflows for the described antimicrobial susceptibility testing methods.



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